molecular formula C9H9NO3 B13613625 1-(3-Nitrophenyl)prop-2-en-1-ol

1-(3-Nitrophenyl)prop-2-en-1-ol

Cat. No.: B13613625
M. Wt: 179.17 g/mol
InChI Key: LHZGOXQNLMWPFD-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)prop-2-en-1-ol (CAS 91004-30-7) is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 g/mol . This compound is of significant interest in medicinal chemistry and pharmacology research, particularly for its potential as a scaffold in developing new therapeutic agents. A primary area of investigation for such enone-bearing compounds is their antibacterial potential. Research into related chalcone and enone structures has demonstrated promising activity against multidrug-resistant bacterial strains like Staphylococcus aureus . These compounds are considered viable alternatives in the search for new antibacterial drugs, as their core molecular skeleton can be strategically modified through substitutions on its aromatic rings to enhance bioactivity . Furthermore, 1,3-disubstituted prop-2-en-1-one derivatives have been identified as promising anti-inflammatory hits . Studies show that certain analogues can effectively suppress superoxide anion production and elastase release in activated human neutrophils, key processes in neutrophilic inflammation, without exhibiting cytotoxicity . The mechanism of action for these effects is believed to involve the attenuation of crucial signaling pathways, including MAPKs and Akt . The prop-2-en-1-ol (allylic alcohol) moiety is a versatile functional group in synthetic chemistry. This compound is supplied for research applications only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

1-(3-nitrophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h2-6,9,11H,1H2

InChI Key

LHZGOXQNLMWPFD-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=CC=C1)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Nitrophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with propargyl alcohol under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by a rearrangement to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Nitrophenyl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)prop-2-en-1-ol involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to biological effects. The compound’s ability to participate in electrophilic and nucleophilic reactions also contributes to its diverse activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 1-(3-Nitrophenyl)prop-2-en-1-ol and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Findings Reference
This compound Propenol, 3-nitrophenyl C₉H₉NO₃ NMR data (δ: 8.47–2.77 ppm), yellow oil
(E)-1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one Chalcone, methoxy groups, ketone C₁₈H₁₇NO₇ Antibacterial activity; Claisen-Schmidt synthesis
(S)-1-(3-Nitrophenyl)ethan-1-ol Ethanol, 3-nitrophenyl C₈H₉NO₃ 97% yield, 99% ee in asymmetric hydrogenation
3-Phenyl-2-propyn-1-ol Propynol, phenyl C₉H₈O Boiling point challenges in MS analysis
(~{E})-3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one Chalcone, benzodioxole C₁₆H₁₁NO₅ Extended conjugation, solid-state stability
Key Observations:
  • Functional Group Impact: The propenol group in this compound enhances nucleophilicity compared to ketone-containing analogs (e.g., chalcones in ). However, chalcones exhibit stronger π-conjugation, affecting UV-Vis absorption and redox behavior.
  • Stereochemical Outcomes : Asymmetric hydrogenation of 1-(3-nitrophenyl)ethan-1-one yields (S)-1-(3-nitrophenyl)ethan-1-ol with high enantiomeric excess (99% ee), highlighting the role of catalysts in stereoselectivity .
Reactivity Trends:
  • The propenol group in this compound undergoes oxidation to form α,β-unsaturated ketones, whereas chalcones (already ketones) participate in Michael additions .
  • Nitro groups facilitate electrophilic aromatic substitution but may reduce stability under reducing conditions compared to halogenated analogs (e.g., 1-(3-fluorophenyl)prop-2-yn-1-ol in ).

Physicochemical Properties

  • Boiling Points and Mass Spectrometry: Prop-2-en-1-ol derivatives (e.g., this compound) and propynol analogs (e.g., 3-phenyl-2-propyn-1-ol) have similar molecular weights (~132–267 g/mol), complicating differentiation via mass spectrometry alone .
  • Solubility : Methoxy- and benzodioxole-substituted chalcones () exhibit lower aqueous solubility than this compound due to increased hydrophobicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Nitrophenyl)prop-2-en-1-ol?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation or nucleophilic addition. For example, reacting 3-nitrobenzaldehyde with vinyl Grignard reagents in anhydrous THF at low temperatures (-78°C) under nitrogen atmosphere. Reaction progress is monitored via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3), followed by purification using silica gel chromatography. Yield optimization requires strict moisture control and stoichiometric equivalence of reactants .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use combined ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) to resolve allylic protons (δ 4.5–5.5 ppm) and nitro group signals (δ 8.0–8.5 ppm). FT-IR confirms hydroxyl (ν ~3400 cm⁻¹) and nitro (ν ~1520, 1350 cm⁻¹) stretches. UV-Vis spectroscopy (λmax ~270–300 nm) identifies conjugation in the enol system. Mass spectrometry (ESI-MS) provides molecular ion confirmation (m/z ~193) .

Q. How should this compound be stored to maintain stability?

  • Methodology : Store under inert atmosphere (argon) at -20°C with 3Å molecular sieves to prevent hydrolysis. Avoid light exposure due to nitro group photoreactivity. Thermal gravimetric analysis (TGA) indicates decomposition onset >150°C. For long-term storage, lyophilization in amber vials is recommended .

Advanced Research Questions

Q. How can density functional theory (DFT) model the electronic properties of this compound?

  • Methodology : Employ B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5–5.5 eV) and electrostatic potential surfaces. Solvent effects (e.g., DMSO) are incorporated via PCM models. Validate computed vibrational frequencies (IR) and chemical shifts (NMR) against experimental data to refine functional group interactions .

Q. What crystallographic strategies resolve ambiguities in the molecular geometry of this compound?

  • Methodology : Use SHELXL for refinement, applying TWIN/BASF commands to address twinning. Collect high-resolution data (d < 0.8 Å) at 100 K to resolve bond angles (e.g., C-OH ~109.5°) and torsional strain in the allylic system. Hydrogen atom positions are refined using riding models with ISOR constraints .

Q. How can hydrogen bonding patterns in crystalline this compound be systematically analyzed?

  • Methodology : Apply Etter’s graph set analysis to categorize motifs (e.g., R₂²(8) for hydroxyl-nitro interactions). Topological analysis (AIM) identifies bond critical points, while Hirshfeld surfaces quantify intermolecular contacts (e.g., O···H interactions ~25% of surface area) .

Q. What in vitro assays evaluate the bioactivity of this compound derivatives?

  • Methodology : Perform enzyme inhibition assays (e.g., COX-2 at 10 µM) with IC₅₀ determination via fluorometric detection. Pair with molecular docking (AutoDock Vina) to predict binding affinities. Cytotoxicity is assessed using MTT assays in cancer cell lines (e.g., HeLa), with ROS generation measured via DCFH-DA probes .

Q. How should researchers address discrepancies in synthetic yields or spectroscopic data?

  • Methodology : Optimize synthetic conditions using Box-Behnken experimental design (variables: temperature, solvent polarity, catalyst loading). For spectral conflicts, employ 2D NMR (HSQC, HMBC) to resolve allylic coupling (³JHH ~15–18 Hz) and NOESY to confirm spatial proximity of substituents .

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